Cas no 1361515-59-4 (6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine)

6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine
-
- インチ: 1S/C12H5Cl5N2O3/c1-22-5-3-2-4(19(20)21)12(18-5)6-7(13)9(15)11(17)10(16)8(6)14/h2-3H,1H3
- InChIKey: SASKSPIXCPEYIH-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C(=C(C=1C1C(=CC=C(N=1)OC)[N+](=O)[O-])Cl)Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 397
- トポロジー分子極性表面積: 67.9
- 疎水性パラメータ計算基準値(XlogP): 5.8
6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013028630-500mg |
6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine |
1361515-59-4 | 97% | 500mg |
839.45 USD | 2021-06-22 | |
Alichem | A013028630-250mg |
6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine |
1361515-59-4 | 97% | 250mg |
480.00 USD | 2021-06-22 | |
Alichem | A013028630-1g |
6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine |
1361515-59-4 | 97% | 1g |
1,475.10 USD | 2021-06-22 |
6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine 関連文献
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
6-Methoxy-3-nitro-2-(perchlorophenyl)pyridineに関する追加情報
Introduction to 6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine (CAS No. 1361515-59-4)
6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine, identified by its Chemical Abstracts Service (CAS) number 1361515-59-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class, which is renowned for its broad utility in the synthesis of bioactive molecules. The structural features of this compound, including the presence of a methoxy group, a nitro group, and a perchlorophenyl moiety, contribute to its unique chemical properties and potential biological activities.
The methoxy group at the 6-position and the nitro group at the 3-position of the pyridine ring introduce electron-withdrawing effects, which can modulate the electronic properties of the molecule. These modifications are often exploited in drug design to enhance binding affinity to biological targets. Additionally, the perchlorophenyl substituent at the 2-position adds lipophilicity and may influence metabolic stability, making it a valuable component in medicinal chemistry.
In recent years, there has been growing interest in developing novel pyridine derivatives as potential therapeutic agents. The combination of electronic and steric effects provided by the substituents in 6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine makes it a promising candidate for further investigation. Research studies have demonstrated that such structural motifs can exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The nitro group can be reduced to an amine, providing a pathway to introduce various functional groups for further derivatization. This flexibility allows chemists to tailor the molecule for specific biological targets. Moreover, the presence of the perchlorophenyl group suggests potential interactions with lipophilic pockets of proteins, which is a key consideration in drug design.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high accuracy. Molecular docking studies have shown that 6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine can interact with several enzymes and receptors involved in critical biological pathways. These findings highlight its potential as a lead compound for drug discovery programs targeting neurological disorders, infectious diseases, and cancer.
The synthesis of 6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of each substituent must be carefully optimized to ensure high yield and purity. Modern synthetic techniques, such as flow chemistry and catalytic processes, have been employed to improve efficiency and scalability. These advancements are crucial for translating laboratory discoveries into viable pharmaceutical candidates.
Evaluation of the pharmacokinetic properties of this compound is essential for determining its suitability as a drug candidate. Studies have been conducted to assess its solubility, stability, and metabolic profile. The methoxy group can influence solubility by increasing polarity, while the nitro group may affect metabolic degradation pathways. Understanding these properties is vital for designing effective formulations and dosing regimens.
The potential applications of 6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine extend beyond traditional pharmaceuticals. Its unique structural features make it an attractive building block for agrochemicals and specialty chemicals. Researchers are exploring its use in developing novel pesticides and herbicides that target specific enzymatic pathways in pests while minimizing environmental impact.
In conclusion, 6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine (CAS No. 1361515-59-4) represents a significant advancement in medicinal chemistry due to its versatile structure and potential biological activities. Ongoing research efforts are focused on elucidating its mechanism of action and optimizing its pharmacological properties. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in addressing global health challenges.
1361515-59-4 (6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine) 関連製品
- 1999688-96-8(4-(tert-butoxy)-6-fluoropyrimidin-5-amine)
- 4890-01-1(1,3-BENZODIOXOLE-5-CARBOXYLIC ACID, 6-HYDROXY-)
- 1014554-59-6(2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(propan-2-yl)prop-2-enamide)
- 1323966-13-7(3-(4-Chloro-2-fluoro-3-methoxyphenyl)propionic acid)
- 89775-29-1(4-(Ethoxymethyl)-2-methylthiazole)
- 1785600-60-3(1-(4-Bromophenyl)-1,1-difluoropropan-2-amine hydrochloride)
- 83674-71-9(2,4-Diiodopyridine)
- 2229459-02-1(3-methyl-2-(prop-2-yn-1-yl)pyridine)
- 2007917-24-8(Carbamic acid, N-[(3R,4R)-4-fluorotetrahydro-3-furanyl]-, 1,1-dimethylethyl ester, rel-)
- 42528-66-5(1-(3-aminophenyl)-2-methylpropan-1-one hydrochloride)




